molecular formula C11H14N2O B13272392 3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one

Cat. No.: B13272392
M. Wt: 190.24 g/mol
InChI Key: VDZMKTOVXQCCOL-UHFFFAOYSA-N
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Description

3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one is a heterocyclic compound with a unique structure that includes an indole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with isopropyl ketones in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and cost-effectiveness of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of hydrogenation catalysts.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the indole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as halogens (Cl2, Br2) and alkylating agents (R-X) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-5-(propan-2-yl)thiophene-2-carboxylate
  • 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Uniqueness

Compared to similar compounds, 3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one stands out due to its unique indole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of novel therapeutic agents and advanced materials.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-5-propan-2-yl-1,3-dihydroindol-2-one

InChI

InChI=1S/C11H14N2O/c1-6(2)7-3-4-9-8(5-7)10(12)11(14)13-9/h3-6,10H,12H2,1-2H3,(H,13,14)

InChI Key

VDZMKTOVXQCCOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=O)C2N

Origin of Product

United States

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